1-(4-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclopropane-1-carboxamide
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO3/c1-15(20,9-10-21-2)11-18-14(19)16(7-8-16)12-3-5-13(17)6-4-12/h3-6,20H,7-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKWODKUFMFCDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1(CC1)C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-fluorophenyl)-N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclopropane-1-carboxamide is a synthetic organic compound notable for its unique cyclopropane structure and potential biological activities. This compound has garnered interest due to its possible role as an orexin receptor antagonist, which could have therapeutic implications in sleep disorders and obesity management.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 279.33 g/mol. Its structure includes a cyclopropane ring, a 4-fluorophenyl group, and a side chain featuring hydroxyl and methoxy groups.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 279.33 g/mol |
| IUPAC Name | This compound |
| Structural Features | Cyclopropane ring, fluorophenyl group |
Biological Activity
Recent studies indicate that this compound may act primarily as an orexin receptor antagonist . This mechanism could influence pathways related to sleep regulation and appetite control, making it a candidate for treating conditions such as insomnia and obesity.
The orexin system plays a crucial role in regulating arousal, wakefulness, and appetite. By antagonizing orexin receptors, this compound may help modulate these physiological processes. Preliminary research suggests that it selectively binds to orexin receptors, potentially altering neurotransmitter release associated with mood and anxiety.
Research Findings
In vitro studies have demonstrated the compound's ability to inhibit orexin receptor activity effectively. For instance, experiments conducted on cell lines expressing orexin receptors showed a dose-dependent inhibition of receptor signaling pathways.
Case Studies
- In Vivo Models : Animal studies have indicated that administration of the compound leads to increased sleep duration and reduced food intake, supporting its potential use in managing sleep disorders and obesity.
- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of this compound in human subjects, focusing on its impact on sleep quality and appetite regulation.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| This compound | Orexin receptor antagonist | Hydroxyl and methoxy substituents |
| 1-(4-fluorophenyl)-N-(5-fluoro-4-methoxypyridin-2-yl)cyclopropane-1-carboxamide | Similar receptor activity | Different pyridinyl substituent |
| N-(3,5-difluorophenyl)-cyclopropane-1-carboxamide | Antidepressant-like effects | Variability in halogen substitution |
Q & A
Q. Critical parameters include :
- Temperature control : Lower temperatures (0–5°C) during cyclopropanation to prevent ring-opening side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency in amide bond formation .
- Catalyst optimization : Use of Pd-catalyzed cross-coupling for fluorophenyl group introduction to avoid halogen scrambling .
- Real-time monitoring : TLC or HPLC tracks reaction progress, with quenching at >90% conversion to limit byproducts .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Q. Integrated modeling approaches :
- Molecular docking : Screens against kinase domains (e.g., protein kinases) using AutoDock Vina, identifying key H-bonds with the carboxamide group .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
- QSAR modeling : Correlates substituent effects (e.g., fluorophenyl vs. chlorophenyl) with bioactivity trends .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Q. Methodological reconciliation steps :
- Purity validation : HPLC-MS to confirm compound purity (>95%) and rule out impurities as confounding factors .
- Assay standardization : Replicate assays under consistent conditions (e.g., ATP concentration in kinase inhibition studies) .
- Structural analogs comparison : Benchmark against analogs like N-(4-fluorophenyl)-1-phenylcyclopentane-1-carboxamide to isolate substituent effects .
Advanced: What role do fluorophenyl groups play in modulating the compound’s pharmacological properties?
The 4-fluorophenyl moiety enhances:
- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability .
- Target binding : Fluorine’s electronegativity stabilizes H-bonds with kinase active sites (e.g., backbone amide of hinge region residues) .
- Metabolic stability : Resistance to oxidative degradation by cytochrome P450 enzymes, as shown in microsomal assays .
Advanced: Which analytical methods are most effective for impurity profiling in this compound?
Q. High-sensitivity techniques :
- HPLC-MS/MS : Detects trace impurities (LOQ <0.1%) using C18 columns and gradient elution (acetonitrile/0.1% formic acid) .
- NMR impurity profiling : ¹⁹F NMR identifies fluorinated byproducts (e.g., di-fluorinated isomers) .
- Chiral chromatography : Resolves enantiomeric impurities (e.g., Chiralpak AD-H column) critical for stereoselective activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
